Z-VAL-PRO-OH
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Overview
Description
Z-VAL-PRO-OH is a complex organic compound with a unique structure that includes a pyrrolidine ring and a phenylmethoxycarbonylamino group
Preparation Methods
The synthesis of Z-VAL-PRO-OH involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the phenylmethoxycarbonylamino group. The synthetic route typically involves the use of specific reagents and conditions to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Chemical Reactions Analysis
Z-VAL-PRO-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems. In medicine, it could be investigated for its therapeutic potential. In industry, it may be used in the development of new materials or processes.
Mechanism of Action
The mechanism of action of Z-VAL-PRO-OH involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Comparison with Similar Compounds
Z-VAL-PRO-OH can be compared with other similar compounds, such as those containing pyrrolidine rings or phenylmethoxycarbonylamino groups. These comparisons highlight the unique properties and potential applications of this compound. Similar compounds may include other pyrrolidine derivatives or phenylmethoxycarbonylamino-containing molecules.
Properties
Molecular Formula |
C18H24N2O5 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-12(2)15(16(21)20-10-6-9-14(20)17(22)23)19-18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,24)(H,22,23) |
InChI Key |
GPECCBYSVGSBBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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